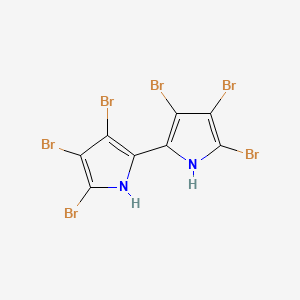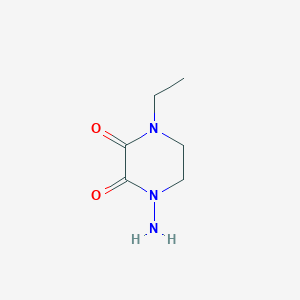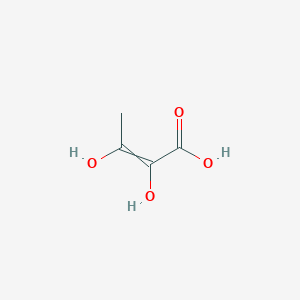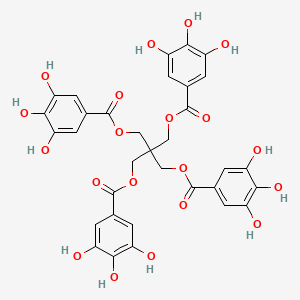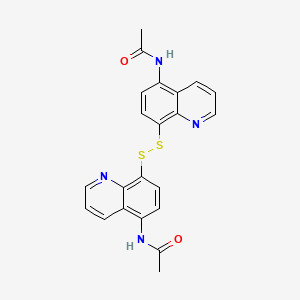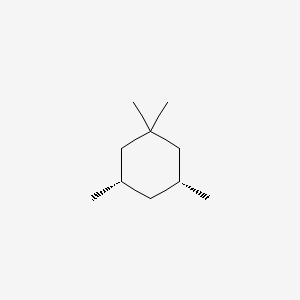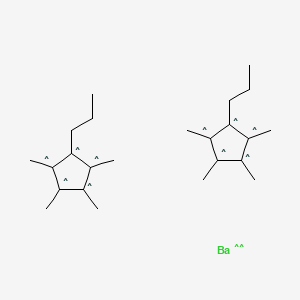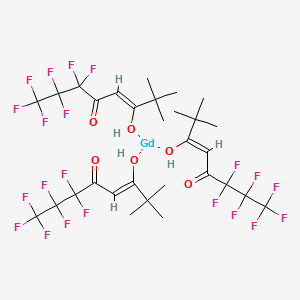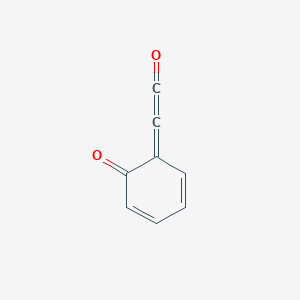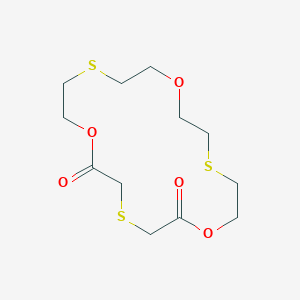
2,6-Diketo-4,10,16-trithia-18-crown-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diketo-4,10,16-trithia-18-crown-6 is a macrocyclic compound known for its ability to form stable complexes with various cations. This compound is part of the crown ether family, which is characterized by its cyclic structure containing multiple ether groups. The unique structure of this compound allows it to selectively bind to specific ions, making it valuable in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diketo-4,10,16-trithia-18-crown-6 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4,7-trithiaheptane-2,6-dione with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using advanced techniques such as column chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diketo-4,10,16-trithia-18-crown-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted crown ethers depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Diketo-4,10,16-trithia-18-crown-6 has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent.
Industry: Utilized in the extraction and separation of metal ions from mixtures.
Mécanisme D'action
The mechanism of action of 2,6-Diketo-4,10,16-trithia-18-crown-6 involves the formation of stable complexes with cations. The oxygen and sulfur atoms in the crown ether ring coordinate with the cation, stabilizing it within the cavity. This complexation enhances the solubility and reactivity of the cation, facilitating various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
18-Crown-6: A similar crown ether with six oxygen atoms in the ring.
Dibenzo-18-crown-6: Contains two benzene rings fused to the crown ether structure.
Dicyclohexano-18-crown-6: Features two cyclohexane rings fused to the crown ether.
Uniqueness
2,6-Diketo-4,10,16-trithia-18-crown-6 is unique due to the presence of sulfur atoms in its structure, which imparts distinct chemical properties. The sulfur atoms enhance the compound’s ability to bind to soft cations, making it more versatile in certain applications compared to its oxygen-only counterparts .
Propriétés
Formule moléculaire |
C12H20O5S3 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
1,7,13-trioxa-4,10,16-trithiacyclooctadecane-2,6-dione |
InChI |
InChI=1S/C12H20O5S3/c13-11-9-20-10-12(14)17-4-8-19-6-2-15-1-5-18-7-3-16-11/h1-10H2 |
Clé InChI |
HBYNKBBGIRNOMC-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCOC(=O)CSCC(=O)OCCSCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


